5-Hydroxyomeprazole D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

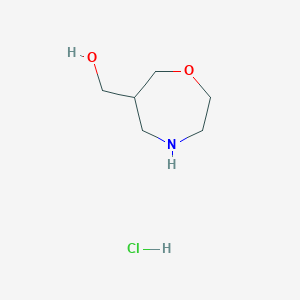

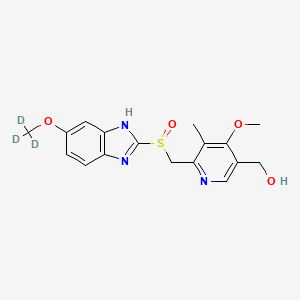

5-Hydroxyomeprazole D3 is a deuterated analog of the drug omeprazole . Omeprazole is a proton pump inhibitor commonly used in the treatment of stomach acid-related disorders such as gastroesophageal reflux disease .

Molecular Structure Analysis

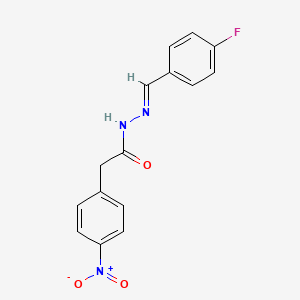

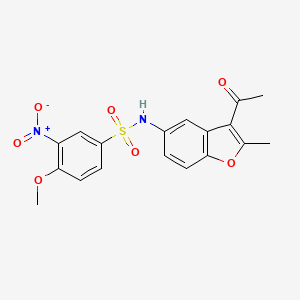

The molecular structure of 5-Hydroxyomeprazole D3 is represented by the formula C17H19N3O4S .

Chemical Reactions Analysis

Omeprazole and its metabolite 5-hydroxyomeprazole quickly degrade under acidic conditions. The main degradation product formed in each case is a re-arranged monomer . Other species identified were doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

5-Hydroxyomeprazole D3 serves as a valuable tool in pharmacokinetic studies. Researchers use it to investigate the metabolism of omeprazole, particularly its stereoselective pharmacokinetics. By analyzing the formation of 5-hydroxyomeprazole from both R (+)- and S (−)-enantiomers, scientists gain insights into the activity of the CYP2C19 enzyme. This information is crucial for personalized medicine, as CYP2C19 genotype significantly affects omeprazole efficacy and safety .

CYP2C19 Genotyping and Drug Interactions

Understanding the role of CYP2C19 in omeprazole metabolism is essential for predicting drug responses. Researchers explore how genetic variations impact the conversion of omeprazole to 5-hydroxyomeprazole. Clinically, this knowledge helps tailor omeprazole dosing and minimize adverse effects. Additionally, 5-Hydroxyomeprazole D3 contributes to drug interaction studies, as CYP2C19 polymorphisms influence drug-drug interactions involving omeprazole .

Helicobacter pylori Eradication Therapy

In Helicobacter pylori eradication regimens, omeprazole plays a crucial role by increasing gastric pH. The higher plasma concentrations observed in poor metabolizers (PMs) enhance its effectiveness against H. pylori. Researchers investigate the impact of 5-hydroxyomeprazole D3 on H. pylori eradication rates, considering individual CYP2C19 genotypes .

Stability of Antimicrobials

The stability of antimicrobial agents can be affected by gastric pH. Omeprazole, through its metabolites like 5-hydroxyomeprazole, influences the gastric environment. Researchers explore whether 5-Hydroxyomeprazole D3 affects the stability of antimicrobials in clinical practice, potentially improving treatment outcomes .

Bioavailability Enhancement Strategies

Formulation scientists investigate novel drug delivery systems using omeprazole and its metabolites. 5-Hydroxyomeprazole D3 serves as a marker for assessing bioavailability enhancement strategies. By understanding its absorption, distribution, and elimination, researchers optimize drug formulations and improve therapeutic outcomes .

Analytical Method Development

Laboratories develop analytical methods for quantifying omeprazole and its metabolites in biological samples. 5-Hydroxyomeprazole D3 acts as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Researchers validate these methods to ensure accurate and precise quantification, supporting clinical and research applications .

Mechanism of Action

Target of Action

5-Hydroxyomeprazole D3, also known as 5-Hydroxyomeprazole-d3-1, primarily targets the H+/K±ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling the production of stomach acid .

Mode of Action

The interaction of 5-Hydroxyomeprazole D3 with its target, the H+/K±ATPase enzyme, results in the inhibition of gastric acid secretion . The compound’s chemical structure, which contains a substituted benzimidazole ring and a pyridine ring, allows it to interact effectively with the enzyme . Despite the presence of deuterium atoms in the 5-hydroxy group, the mechanism of action of 5-Hydroxyomeprazole D3 remains the same as that of omeprazole .

Biochemical Pathways

The action of 5-Hydroxyomeprazole D3 affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme, 5-Hydroxyomeprazole D3 prevents the final step of acid production in the stomach . This results in a decrease in gastric acidity and provides relief from conditions associated with excess stomach acid .

Pharmacokinetics

The pharmacokinetic properties of 5-Hydroxyomeprazole D3, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . The presence of deuterium atoms in the 5-hydroxy group enhances the stability of the molecule and improves the sensitivity and accuracy of analytical methods . This allows for the quantification of the drug and its metabolites in biological samples .

Result of Action

The molecular and cellular effects of 5-Hydroxyomeprazole D3’s action primarily involve the reduction of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme in the parietal cells of the stomach, 5-Hydroxyomeprazole D3 effectively reduces the production of stomach acid . This leads to a decrease in gastric acidity, providing relief from conditions such as gastroesophageal reflux disease (GERD) and other acid-related disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxyomeprazole D3. For instance, the presence of acid can accelerate the degradation of omeprazole and 5-Hydroxyomeprazole D3 . Additionally, the metabolic ratios of 5-Hydroxyomeprazole D3 were found to be lower in the follicular phase compared with the luteal phase, suggesting that high estrogen levels may result in increased absorption of omeprazole .

Safety and Hazards

Future Directions

There is ongoing research into the effects of omeprazole and its metabolites on various medical conditions. For example, a study evaluated the effect of repeated doses of elagolix on the pharmacokinetics of omeprazole and its metabolites in healthy premenopausal female subjects . Such studies could provide valuable insights into the potential uses and effects of 5-Hydroxyomeprazole D3 in the future.

properties

IUPAC Name |

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHQFXXAAIBKE-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyomeprazole D3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)